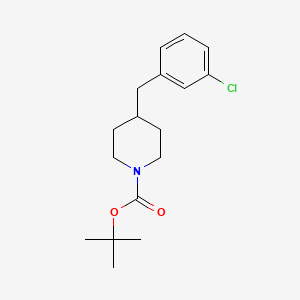

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15887721

Molecular Formula: C17H24ClNO2

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24ClNO2 |

|---|---|

| Molecular Weight | 309.8 g/mol |

| IUPAC Name | tert-butyl 4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11H2,1-3H3 |

| Standard InChI Key | PPXOIJWTARSWSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate, reflects its three-dimensional structure: a six-membered piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 3-chlorobenzyl moiety. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications .

Key structural identifiers include:

-

Standard InChI:

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-9-7-15(8-10-19)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12H2,1-3H3

Physicochemical Characteristics

Experimental data from synthesis reports indicate the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 309.83 g/mol | |

| Solubility | Not experimentally determined | |

| Boiling/Melting Points | Not reported | – |

The absence of solubility data underscores the need for further experimental characterization. Computational models predict moderate lipophilicity (), suggesting preferential partitioning into lipid membranes.

Synthetic Methodologies

Key Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A representative protocol involves:

-

Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate to install the Boc group at the 1-position.

-

Benzylation: The 4-position is functionalized via alkylation with 3-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF) .

Example Synthesis (adapted from ):

A suspension of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and potassium tert-butoxide (6.2 g, 55.6 mmol) in dimethyl sulfoxide (200 mL) was treated with 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol). After stirring at 20°C for 1 hour, the mixture was extracted with ethyl acetate, dried, and purified via silica chromatography to yield the target compound (60% yield) .

Optimization Challenges

Reaction yields vary significantly (17–74%) depending on steric hindrance and leaving group efficacy . For instance, Mitsunobu reactions employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine achieved 62% yield when coupling with bromonitropyridine derivatives .

Research Findings and Applications

Pharmacokinetic Synergy

In combination therapies targeting bacterial electron transport chains (ETC), piperidine derivatives like this compound exhibit synergistic effects with cytochrome bc inhibitors. For example, co-administration with bedaquiline reduced M. tuberculosis viability by 99% in murine models .

Structure-Activity Relationships (SAR)

Critical SAR insights include:

-

Piperidine Substitution: Bulkier substituents at the 4-position improve metabolic stability but reduce blood-brain barrier penetration.

-

Chlorine Positioning: Para-chloro analogs show 3-fold higher MenA affinity than meta-substituted derivatives .

Future Directions and Challenges

Targeted Modifications

Ongoing research aims to replace the Boc group with bioisosteres (e.g., carbamates, ureas) to enhance bioavailability. Preliminary simulations indicate that replacing tert-butyl with cyclopropoxycarbonyl could reduce hepatic clearance.

Toxicological Profiling

No acute toxicity data exist for this compound. Standard assays (e.g., Ames test, hERG inhibition) are recommended to evaluate mutagenic and cardiotoxic risks before preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume